molecular formula C31H34N2O7S B11968053 2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11968053
M. Wt: 578.7 g/mol
InChI Key: JFDPKYQXIFZOAA-CVKSISIWSA-N
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Description

Isobutyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structural features, which include a thiazolopyrimidine core, various substituents such as acetyloxy, methoxy, and propoxy groups, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multiple steps, including the formation of the thiazolopyrimidine core and subsequent functionalization One common synthetic route involves the condensation of appropriate thioamide and α,β-unsaturated carbonyl compounds under basic conditions to form the thiazolopyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistent product quality. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Isobutyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Isobutyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of isobutyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

  • Isobutyl (2E)-5-[4-(hydroxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Isobutyl (2E)-5-[4-(methoxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of isobutyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and structural features. The presence of the acetyloxy and propoxy groups, along with the thiazolopyrimidine core, imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C31H34N2O7S

Molecular Weight

578.7 g/mol

IUPAC Name

2-methylpropyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-7-methyl-3-oxo-2-[(4-propoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H34N2O7S/c1-7-14-38-23-11-8-21(9-12-23)15-26-29(35)33-28(22-10-13-24(40-20(5)34)25(16-22)37-6)27(19(4)32-31(33)41-26)30(36)39-17-18(2)3/h8-13,15-16,18,28H,7,14,17H2,1-6H3/b26-15+

InChI Key

JFDPKYQXIFZOAA-CVKSISIWSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC(C)C)C4=CC(=C(C=C4)OC(=O)C)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC(C)C)C4=CC(=C(C=C4)OC(=O)C)OC

Origin of Product

United States

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